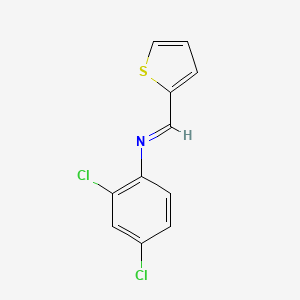![molecular formula C11H16O2 B11947165 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-00-4](/img/structure/B11947165.png)
8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Prop-2-en-1-yl)-1,4-dioxaspiro[45]dec-7-ene is an organic compound with the molecular formula C12H18O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of a dioxane derivative and an allyl halide in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group, using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. Additionally, the compound’s structural features allow it to interact with biological membranes, potentially affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
- (1R,4S,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
- (1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde
Uniqueness
8-(Prop-2-en-1-yl)-1,4-dioxaspiro[45]dec-7-ene is unique due to its dioxaspiro structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
81842-00-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
8-prop-2-enyl-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C11H16O2/c1-2-3-10-4-6-11(7-5-10)12-8-9-13-11/h2,4H,1,3,5-9H2 |
InChI Key |
OLMCIYCPPIZWPG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11947087.png)
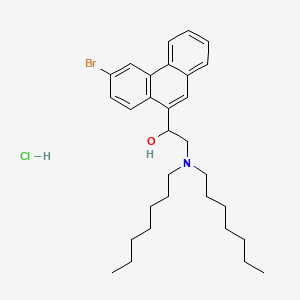
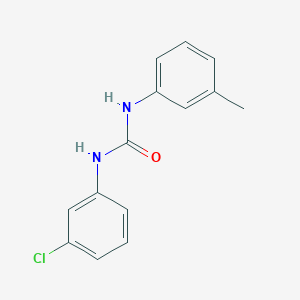
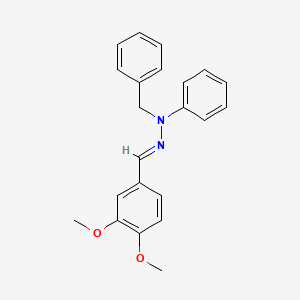
![7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11947112.png)

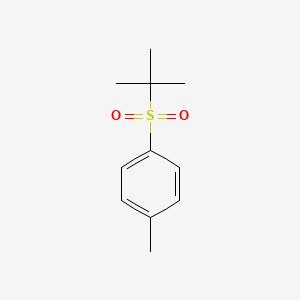
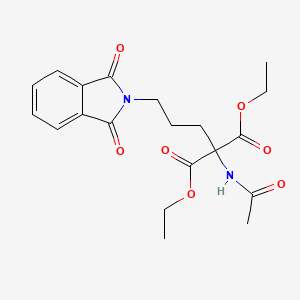
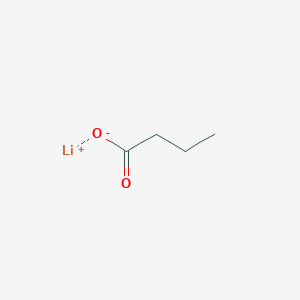
![4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile](/img/structure/B11947144.png)
![3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11947152.png)

